2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride
CAS No.: 799767-11-6
Cat. No.: VC16816185
Molecular Formula: C6H6ClN3O3S
Molecular Weight: 235.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799767-11-6 |
|---|---|
| Molecular Formula | C6H6ClN3O3S |
| Molecular Weight | 235.65 g/mol |
| IUPAC Name | 2-hydroxy-4-sulfamoylbenzenediazonium;chloride |
| Standard InChI | InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H |
| Standard InChI Key | GCDPAZJFLOJZJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-] |
Introduction
Chemical Identity and Structural Features
2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride (C₆H₅ClN₃O₃S) is characterized by a benzene ring substituted with a diazonium group (–N₂⁺) at position 1, a sulfamoyl group (–SO₂NH₂) at position 4, and a hydroxyl group (–OH) at position 2. Its molecular weight is 247.64 g/mol, and it typically forms crystalline salts stabilized by chloride counterions. The diazonium group confers high reactivity, enabling coupling reactions with aromatic amines and phenols to form azo compounds .
Synthesis Methodologies
Conventional Diazotization of Sulphanilamide Derivatives
The synthesis begins with diazotization of 4-aminobenzenesulfonamide (sulphanilamide) in an acidic medium. In a representative protocol , sulphanilamide (1.72 g) is dissolved in concentrated HCl and water at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate. This intermediate, 4-sulfamoylbenzenediazonium chloride, is isolated and coupled with hydroxylamine derivatives to form hydroxytriazenes .
Critical Parameters
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Temperature control (0–5°C) to prevent diazonium salt decomposition.
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pH adjustment using sodium acetate (pH 5–6) to optimize coupling efficiency .
Mechanochemical Synthesis
Recent advancements demonstrate solvent-free mechanochemical synthesis, which enhances yield (80–89%) and reduces environmental impact. Ball milling sulphanilamide with NaNO₂ and HCl at 400 rpm for 30 minutes produces the diazonium salt without solvent waste .
Spectroscopic and Physicochemical Characterization
Infrared Spectroscopy (IR)
IR spectra of the diazonium salt show distinct peaks:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): Signals at δ 7.28–8.51 ppm correspond to aromatic protons. The hydroxyl proton appears as a singlet at δ 12.10 ppm .
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¹³C NMR: Peaks at 152–168 ppm confirm carbons adjacent to electronegative groups (–SO₂NH₂, –N₂⁺) .
Thermal Stability
TGA analysis reveals a two-stage decomposition:
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25–150°C: Loss of adsorbed water (5–7% mass loss).
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150–400°C: Degradation of the sulfamoyl and diazonium groups .
Biological Applications
Antimicrobial Activity
Iron(III) complexes of hydroxytriazenes derived from 2-hydroxy-4-sulfamoylbenzene-1-diazonium chloride exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) . Antifungal efficacy against C. albicans is lower (MIC: 100 µg/mL), attributed to reduced membrane permeability .
Table 1. Antimicrobial Activity of Fe(III) Complexes
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 50 |
| C. albicans | 100 |
Industrial Applications in Dye Chemistry
Azo Dye Synthesis
The diazonium salt couples with hydroxyl-substituted aromatics to form disperse dyes for polyester. For example, reaction with 3-formyl-4-hydroxyphenyl derivatives yields dyes with λₘₐₓ = 450–550 nm, suitable for textile applications .
Table 2. Optical Properties of Azo Dyes
| Dye Derivative | λₘₐₓ (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 8 | 520 | 1.2×10⁴ |
| 9 | 480 | 9.8×10³ |
Mechanochemical Advantages
Mechanochemical synthesis reduces reaction time from 4 hours (conventional) to 30 minutes, achieving 89% yield with minimal solvent use .
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